(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE
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Overview
Description
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is an organic compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE typically involves the condensation of an amino group with a carbonyl group, forming a Schiff base. This reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control of reaction conditions and improved yields. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as NaBH4 and LiAlH4, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-5-11-16(13-14)18(19)20-22-17(21)12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVKEYMNMMLMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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